1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde
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Overview
Description
1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4, a nitro group at position 5, and an aldehyde group at position 2. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: 1,4-Dimethyl-5-nitro-1H-imidazole-2-carboxylic acid.
Reduction: 1,4-Dimethyl-5-amino-1H-imidazole-2-carbaldehyde.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde is primarily influenced by its functional groups. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The overall effect of the compound depends on the specific molecular targets and pathways involved in the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-5-amino-1H-imidazole-2-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
1,4-Dimethyl-5-nitro-1H-imidazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1,4-Dimethyl-1H-imidazole-2-carbaldehyde: Lacks the nitro group.
Uniqueness
1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde is unique due to the combination of its functional groups, which impart specific reactivity and potential biological activity. The presence of both nitro and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1,4-dimethyl-5-nitroimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-4-6(9(11)12)8(2)5(3-10)7-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHIMTDMPAIZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448735 |
Source
|
Record name | 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499993-58-7 |
Source
|
Record name | 1,4-Dimethyl-5-nitro-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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